molecular formula C10H14N2O2S B3073432 2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine CAS No. 1017675-26-1

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Cat. No. B3073432
CAS RN: 1017675-26-1
M. Wt: 226.3 g/mol
InChI Key: XKQPKSBAPXVCOK-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTIQ and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of MTIQ is not fully understood, but it is believed to be related to its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, MTIQ has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This interaction leads to an increase in dopamine levels in the brain, which may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
MTIQ has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes, and the regulation of gene expression. These effects have been studied extensively in vitro and in vivo, and have shown promise for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

MTIQ has a number of advantages for use in lab experiments, including its unique properties and potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis process and limited availability.

Future Directions

There are a number of future directions for research on MTIQ, including the development of new drugs and therapies based on its unique properties, the study of its potential use in the treatment of neurological disorders, and the investigation of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the limitations and potential applications of this compound.

Scientific Research Applications

MTIQ has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MTIQ has been shown to possess unique properties that make it a promising candidate for the development of new drugs. In neuroscience, MTIQ has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. In pharmacology, MTIQ has been studied for its potential use as a tool for studying the mechanisms of action of various drugs.

properties

IUPAC Name

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPKSBAPXVCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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